Glycyl-L-arginine
Overview
Description
Glycyl-L-arginine is a dipeptide composed of glycine and L-arginine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known for its physiological and cell-signaling effects, although it is often a short-lived intermediate on its way to specific amino acid degradation pathways .
Mechanism of Action
Target of Action
Glycyl-L-arginine, a dipeptide composed of glycine and arginine, has been found to exhibit antimicrobial and antibiofilm effects . The primary targets of this compound appear to be microbial cells, specifically Staphylococcus epidermidis W17 . Arginine, one of the components of this dipeptide, is also known to have a significant role in multiple biological processes, including the release of several hormones, collagen synthesis during wound healing, antitumor activity, and immune cell responses .
Mode of Action
It’s known that arginine, a component of this dipeptide, can promote insulin secretion through a variety of mechanisms including membrane depolarization, metabolism, and enhancement of antioxidant status . This compound may share similar properties, contributing to its observed effects.
Biochemical Pathways
Arginine, a component of this compound, is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Arginine degradation occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having enormous biological importance .
Pharmacokinetics
L-arginine, a component of this dipeptide, has been evaluated in both animal models and human subjects . It’s known to be safe for the human body and is a natural constituent of food proteins . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
This compound has demonstrated antimicrobial effects against S. epidermidis W17 and exhibited cytotoxic effects on HeLa cell viability . Additionally, it displayed inhibited biofilm formation in all tested clinical isolates . These results suggest that this compound could be a potential candidate for antimicrobial and anticancer therapies.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in marine environments, the rates and mechanisms of peptide uptake by a natural assemblage of marine bacteria were examined using glycyl-glycyl+arginine (GGR), a potent synthetic analog of the natural cue-inducing settlement . The slow utilization of GGR by bacteria and low adsorption to colloids could provide signal persistence, which is beneficial for the selection of basic peptides as chemical cues in marine environments .
Biochemical Analysis
Biochemical Properties
Glycyl-L-arginine plays a role in various biochemical reactions. It interacts with enzymes such as arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These interactions lead to the production of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, all of which have significant biological importance .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to have antimicrobial effects against certain strains of bacteria and exhibits cytotoxic effects on HeLa cell viability . Additionally, this compound displayed inhibited biofilm formation in all tested clinical isolates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. For example, it binds to enzymes like arginase and nitric-oxide synthase, leading to the production of nitric oxide . It also interacts with Arg:glycine amidinotransferase and Arg decarboxylase, resulting in the production of other biomolecules .
Metabolic Pathways
This compound is involved in the metabolic pathways of arginine. Arginine is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Arginine degradation occurs via multiple pathways initiated by enzymes that this compound interacts with .
Subcellular Localization
The glycine arginine-rich (GAR) domain of nucleolin, a multifunctional RNA Binding Protein (RBP), has been shown to drive subcellular localization via protein-protein interactions with a kinesin light chain . This suggests that this compound may have similar properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-L-arginine can be synthesized through peptide bond formation between glycine and L-arginine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The carboxyl group of glycine is activated using reagents such as carbodiimides, which then react with the amino group of L-arginine to form the dipeptide bond .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through enzymatic synthesis using proteases or peptidases. These enzymes catalyze the formation of peptide bonds under mild conditions, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Glycyl-L-arginine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species, which may further react with the peptide.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Various chemical reagents depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptides, while reduction can result in reduced peptides with free thiol groups .
Scientific Research Applications
Glycyl-L-arginine has several scientific research applications, including:
Antimicrobial Effects: It has demonstrated antimicrobial effects against various bacterial strains, making it a potential candidate for developing new antibiotics.
Anticancer Potential: Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential use in cancer therapy.
Biofilm Inhibition: It has been found to inhibit biofilm formation in clinical isolates, which is crucial for preventing bacterial infections.
Cell Signaling: this compound plays a role in cell signaling pathways, influencing various physiological processes.
Comparison with Similar Compounds
L-arginine: A naturally occurring amino acid that is a precursor for the biosynthesis of nitric oxide.
Lysyl-Aspartic Acid: Another dipeptide with antimicrobial and anticancer properties.
Uniqueness of Glycyl-L-arginine: this compound is unique due to its specific combination of glycine and L-arginine, which imparts distinct physiological and cell-signaling effects. Its ability to inhibit biofilm formation and exhibit cytotoxic effects on cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXVRFDTDUGQEE-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CN)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)CN)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316438 | |
Record name | Glycyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18635-55-7 | |
Record name | Glycyl-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18635-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycylarginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018635557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCYLARGININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P56Q695EWK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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